molecular formula C20H16ClN3O2 B4392987 N-(2-chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

N-(2-chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Cat. No.: B4392987
M. Wt: 365.8 g/mol
InChI Key: RZSRYBRCIUQRMA-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a polycyclic aromatic compound featuring a naphtho-diazepine core fused with an acetamide substituent. The structure includes a 2-chlorophenyl group attached to the acetamide nitrogen and a hydroxyl group at position 3 of the dihydronaphthodiazepine ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-13-7-1-2-8-14(13)23-18(25)11-17-20(26)24-16-10-4-6-12-5-3-9-15(22-17)19(12)16/h1-10,17,22H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSRYBRCIUQRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Naphtho-Diazepine Derivatives

  • N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide (CAS: 1009672-77-8) Key Differences: The ethoxyphenyl substituent replaces the 2-chlorophenyl group, and the diazepine ring is fully saturated with a ketone (3-oxo) instead of a hydroxyl group. The oxo group may reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
  • N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

    • Key Differences : A methylphenyl group replaces the 2-chlorophenyl moiety.
    • Impact : Reduced electronegativity and steric bulk compared to the chloro substituent, which could influence receptor binding or metabolic stability .

Substituted Acetamide Derivatives

  • 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Key Differences: The diazepine ring is absent; instead, a thiadiazole ring is present. The 2-chlorophenyl group is retained.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Key Differences: A benzothiazole ring replaces the diazepine core, with a trifluoromethyl group enhancing electron-withdrawing effects.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Expected O–H stretch ~3200 Aromatic H: 7.2–7.6 (2-chlorophenyl)
N-(4-Ethoxyphenyl)-... (CAS: 1009672-77-8) Not reported C=O stretch ~1700 Ethoxy CH₃: 1.3–1.4; aromatic H: 6.8–7.4
2-(2-Chlorophenyl)-N-(5-mercaptothiadiazol) 212–216 S–H stretch ~3147; C=O ~1708 –CH₂CO–: 3.86; NH: 10.15
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Not reported C–F stretch ~1100–1200 Trifluoromethyl: δ 120–125 (¹⁹F NMR)

Notes:

  • The target compound lacks reported melting point data, but analogues with chlorophenyl groups (e.g., 2-(2-chlorophenyl)-N-(5-mercaptothiadiazol)acetamide) show higher melting points (>200°C), likely due to strong intermolecular hydrogen bonding .
  • IR spectra for diazepine derivatives typically show C=O stretches near 1700 cm⁻¹, while hydroxyl groups exhibit broad O–H stretches around 3200 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Reactant of Route 2
N-(2-chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

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